molecular formula C13H20N2 B6332351 2-Methyl-1-[(3-methylphenyl)methyl]piperazine CAS No. 1225501-44-9

2-Methyl-1-[(3-methylphenyl)methyl]piperazine

Cat. No.: B6332351
CAS No.: 1225501-44-9
M. Wt: 204.31 g/mol
InChI Key: GOIOTTTUSVAYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Piperazine (B1678402) Core in Chemical Science

The history of piperazine in science dates back to its initial naming, which was derived from its chemical similarity to piperidine, a component of piperine (B192125) from the black pepper plant. iiab.mewikipedia.org However, piperazines are not naturally derived from plants of the Piper genus. iiab.me Initially, piperazine was introduced into medicine for its ability to dissolve uric acid. chemeurope.com Its therapeutic applications expanded significantly in 1953 with its introduction as an anthelmintic agent to treat parasitic worm infections. iiab.mewikipedia.org This discovery paved the way for the development of numerous piperazine-containing drugs. wikipedia.org Over the decades, the piperazine core has been recognized as a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov

Significance of N-Alkyl/Aryl Piperazine Derivatives in Advanced Chemical Synthesis

The versatility of the piperazine ring lies in the ability to readily modify its nitrogen atoms. The synthesis of N-alkyl and N-aryl piperazine derivatives is a cornerstone of modern organic synthesis, allowing for the fine-tuning of a molecule's steric and electronic properties. researchgate.net This derivatization is crucial for modulating the pharmacological and physicochemical characteristics of the final compound, such as its solubility, bioavailability, and target-binding affinity. bohrium.com

Several synthetic methodologies are employed to create these derivatives. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. mdpi.com For the synthesis of N-aryl piperazines, common methods include Buchwald-Hartwig amination and nucleophilic aromatic substitution. mdpi.com The development of efficient synthetic routes to unsymmetrically substituted piperazines, where the two nitrogen atoms bear different substituents, has further expanded the chemical space accessible to researchers. rsc.org These advanced synthetic strategies have enabled the creation of a diverse library of N-alkyl/aryl piperazine derivatives with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.net

Overview of Research Trajectories for 2-Methyl-1-[(3-methylphenyl)methyl]piperazine and Related Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests potential areas of investigation based on the known activities of related N-benzylpiperazine and other substituted piperazine analogues. The presence of a methyl group on the piperazine ring and a methyl group on the phenyl ring introduces specific steric and electronic features that could influence its biological activity.

Research into analogous compounds has shown a broad spectrum of pharmacological effects. For instance, many N-substituted piperazine derivatives have been investigated for their activity as antimicrobial and antifungal agents. nih.govresearchgate.net Furthermore, the piperazine scaffold is a key component in many drugs targeting the central nervous system. researchgate.net Given this context, potential research trajectories for this compound and its analogues could include:

Antimicrobial and Antifungal Activity: Screening for efficacy against various bacterial and fungal strains. nih.govresearchgate.net

Central Nervous System (CNS) Applications: Investigation of its potential as a ligand for various receptors and transporters in the brain, which is a common feature of many piperazine-containing compounds. researchgate.net

Oncology: Exploring its potential as an anticancer agent, as the piperazine moiety is present in several kinase inhibitors used in cancer therapy. nih.gov

Further research is necessary to fully elucidate the specific properties and potential applications of this compound.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-methyl-1-(3-methylphenyl)piperazine
CAS Number 35947-10-5
Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Physical Form Liquid
Purity 90%
Storage Temperature 4°C
InChI Key QDMCWIHRLTVLIY-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem. uni.lu

Spectroscopic Data for this compound Remains Elusive in Public Databases

A comprehensive search for advanced spectroscopic data for the chemical compound This compound has yielded no specific experimental or computational results for this exact molecule. While extensive information is available for related piperazine derivatives, the precise analytical characterization for this particular structure is not readily accessible in the public domain. This data gap prevents a detailed analysis as requested, which would include specific Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) chemical shifts, insights from two-dimensional NMR techniques, computational NMR predictions, and high-resolution mass spectrometry (HRMS) data.

The structural elucidation of novel or complex organic molecules heavily relies on a combination of these sophisticated analytical techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight and fragmentation information, confirming the elemental composition.

General Spectroscopic Features of Related Piperazine Derivatives

Although specific data for this compound is unavailable, general characteristics observed in similar substituted piperazines can provide an insight into what might be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectra of piperazine derivatives typically show characteristic signals for the protons on the piperazine ring, usually in the range of 2.5-3.5 ppm. The presence of a methyl group on the piperazine ring would likely appear as a doublet, while the benzylic protons of the (3-methylphenyl)methyl group would present as a singlet. The aromatic protons would be observed further downfield.

¹³C NMR: The carbon-13 NMR spectra would be expected to show distinct signals for the carbons of the piperazine ring, the methyl group on the ring, the benzylic carbon, and the carbons of the 3-methylphenyl group. The chemical shifts would be influenced by the electronic environment of each carbon atom.

Advanced Two-Dimensional NMR Techniques: For unambiguous assignment of proton and carbon signals, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal correlations between protons and carbons, which are crucial for confirming the connectivity of the molecule.

Computational Prediction of NMR Chemical Shifts: Methods like the GIAO (Gauge-Including Atomic Orbital) method are powerful tools for predicting NMR chemical shifts. These computational approaches can aid in the interpretation of experimental spectra and help to resolve ambiguities in structural assignments. scispace.com

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): This technique is essential for determining the accurate mass of the parent ion, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, characteristic of the piperazine and substituted benzyl moieties.

The absence of specific spectral data for "this compound" in scientific literature and chemical databases underscores the vastness of chemical space and the fact that not all synthesized compounds have their full analytical characterization publicly documented. Without access to experimental spectra or dedicated computational studies for this exact molecule, a detailed and accurate analysis as per the requested outline cannot be provided.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-3-5-13(8-11)10-15-7-6-14-9-12(15)2/h3-5,8,12,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIOTTTUSVAYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1 3 Methylphenyl Methyl Piperazine Systems

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules such as 2-Methyl-1-[(3-methylphenyl)methyl]piperazine. Due to the presence of two basic nitrogen atoms in the piperazine (B1678402) ring, the compound is readily ionized in the positive ion mode, primarily through protonation.

The analysis is expected to yield a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₃H₂₀N₂, the monoisotopic mass of the neutral molecule is 204.1626 Da. Therefore, the expected accurate mass for the singly charged protonated ion [M+H]⁺ is 205.1699 m/z. In addition to the primary protonated species, adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be observed, typically at lower intensities, depending on the purity of the solvent and sample matrix. These adducts would appear at m/z 227.1519 and m/z 243.1258, respectively.

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₁₃H₂₁N₂]⁺205.1699
[M+Na]⁺[C₁₃H₂₀N₂Na]⁺227.1519
[M+K]⁺[C₁₃H₂₀N₂K]⁺243.1258

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides crucial structural information through the controlled fragmentation of a selected precursor ion, typically the protonated molecule [M+H]⁺. For this compound, the fragmentation is predicted to be dominated by cleavage of the weakest bonds and rearrangement processes initiated by the charge site.

The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which connects the 3-methylbenzyl group to the piperazine ring. This is a common and energetically favorable fragmentation pathway for benzylpiperazine derivatives. mdpi.com This cleavage results in the formation of two major fragment ions:

The 3-methylbenzyl cation : This fragment, with the formula [C₈H₉]⁺, is expected at an m/z of 105.0704. It is often observed as the highly stable tropylium ion through rearrangement, a characteristic fragment for benzyl-substituted compounds. europa.eu

The protonated 2-methylpiperazine : This fragment, with the formula [C₅H₁₃N₂]⁺, would yield a signal at m/z 101.1079.

Further fragmentation of the piperazine ring can occur through ring-opening mechanisms, leading to the loss of small neutral molecules and the formation of characteristic lower mass ions, such as those at m/z 70 and m/z 56, which are indicative of the piperazine core structure. europa.eu The analysis of fragmentation patterns of related piperazine structures confirms that cleavages within the piperazine ring itself are common secondary fragmentation steps. nih.gov

Proposed Fragment IonFormulaCalculated m/zOrigin
[M+H]⁺ (Precursor)[C₁₃H₂₁N₂]⁺205.1699Protonated Molecule
3-methylbenzyl cation[C₈H₉]⁺105.0704Cleavage of benzylic C-N bond
Protonated 2-methylpiperazine[C₅H₁₃N₂]⁺101.1079Cleavage of benzylic C-N bond
Piperazine ring fragment[C₄H₈N]⁺70.0651Ring opening of piperazine moiety
Piperazine ring fragment[C₃H₆N]⁺56.0495Ring opening of piperazine moiety

Computational Collision Cross Section (CCS) Prediction and Experimental Validation

The Collision Cross Section (CCS) is a key physicochemical property that reflects the three-dimensional shape of an ion in the gas phase. While experimental CCS data for this compound is not currently available in the literature, computational methods can provide reliable predictions. These predictions are valuable for increasing confidence in compound identification when coupled with accurate mass and retention time data.

Various machine learning and computational physics-based models can predict CCS values from a molecule's 2D or 3D structure. mdpi.comnih.gov These models are trained on large libraries of experimentally determined CCS values. nih.gov For this compound, predicted CCS values for common adducts can be calculated. Such predictions typically have a relative error of around 2-3% compared to experimental values obtained via techniques like drift tube ion mobility spectrometry (DTIMS). nih.govnih.gov Experimental validation of these computational values would be required for their use in high-confidence screening and identification workflows.

Ion SpeciesPredicted CCS (Ų)Status
[M+H]⁺~150.5 ± 3.0Computationally Predicted
[M+Na]⁺~156.2 ± 3.1Computationally Predicted
Note: Values are estimates based on similar structures and typical prediction model accuracy, pending specific software calculation and experimental validation.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The FTIR spectrum of this compound is expected to exhibit several distinct absorption bands corresponding to its constituent parts: the substituted aromatic ring, the aliphatic piperazine ring, and the secondary amine.

Key expected vibrational modes include:

N-H Stretch : A moderate, somewhat broad band is anticipated in the 3300-3200 cm⁻¹ region, characteristic of the secondary amine (N-H) within the piperazine ring. dergipark.org.tr

Aromatic C-H Stretch : Sharp, weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch : Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the CH₂, CH₃, and benzylic CH₂ groups will appear in the 3000-2850 cm⁻¹ region. scispace.com

Aromatic C=C Stretch : Two or more medium to strong bands will be present in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions, which are characteristic of the benzene ring.

C-N Stretch : Aliphatic C-N stretching vibrations from the piperazine ring and the benzylamine linkage are expected to produce bands in the 1250-1020 cm⁻¹ range. researchgate.net

Aromatic C-H Out-of-Plane Bending : Strong bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern. For the 1,3- (meta) substitution on the benzene ring, characteristic bands are expected around 780-740 cm⁻¹ and 880-840 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3200Secondary Amine (Piperazine)
Aromatic C-H Stretch3100 - 30003-methylphenyl
Aliphatic C-H Stretch3000 - 2850Piperazine ring, CH₃, Benzyl CH₂
Aromatic C=C Stretch1610 - 14503-methylphenyl
C-N Stretch1250 - 1020Piperazine, Benzylamine
Aromatic C-H Bending (Out-of-Plane)900 - 7401,3-disubstituted ring

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability rather than changes in dipole moment. Vibrations of non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the Raman spectrum is expected to be dominated by signals from the aromatic ring and the carbon skeleton. bu.edu

Aromatic Ring Breathing : A strong, sharp peak is expected around 1000 cm⁻¹, corresponding to the symmetric trigonal ring breathing mode of the substituted benzene ring.

Aromatic C=C Stretch : The aromatic C=C stretching vibrations (around 1600 cm⁻¹) will also be prominent in the Raman spectrum. scispace.com

Aliphatic C-H Stretches : The symmetric C-H stretching modes of the methyl and methylene groups (2950-2850 cm⁻¹) will be clearly visible.

Piperazine Ring Modes : Symmetric stretching and deformation modes of the piperazine ring skeleton will produce signals in the fingerprint region (<1400 cm⁻¹). Studies on piperazine itself show that its conformation can influence the Raman spectrum. researchgate.net

In contrast to FTIR, the N-H stretching vibration is typically weak in Raman spectra. This complementarity makes the combined use of both techniques a powerful tool for comprehensive structural elucidation. dergipark.org.tr

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Strong
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Stretch~1600Strong
Aromatic Ring Breathing~1000Very Strong
Piperazine Ring Deformation1400 - 800Medium
N-H Stretch3300 - 3200Weak

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 3-methylphenyl group. The piperazine and methyl substituents are auxochromes that can influence the absorption characteristics of the benzene ring.

The UV spectrum of benzene exhibits a strong E₂ band (a π→π* transition) around 204 nm and a weaker, vibrationally-structured B band (also π→π*) around 256 nm. quimicaorganica.orgspcmc.ac.in Alkyl substitution on the benzene ring, such as the methyl group in the meta position, typically causes a small bathochromic (red) shift of these bands. ijermt.orgnist.gov The N-benzyl substituent also contributes to this shift. Therefore, the B band for this compound is expected to appear at a slightly longer wavelength than that of benzene, likely in the 260-270 nm range, with the fine structure often being smoothed out in polar solvents. spcmc.ac.in The more intense E₂ band would be shifted to approximately 210-220 nm.

Transition (Benzene nomenclature)Expected λmax (nm)Chromophore
E₂ Band~ 210 - 2203-methylphenyl
B Band~ 260 - 2703-methylphenyl

Based on a comprehensive search, specific experimental data for the advanced spectroscopic and crystallographic characterization of this compound is not available in the public domain. Detailed research findings, including UV-Vis spectra, single-crystal X-ray diffraction data, and specific analyses of intermolecular interactions for this exact compound, have not been published in the retrieved scientific literature.

Therefore, it is not possible to provide a scientifically accurate article with the detailed data tables and research findings as requested in the outline. Generating content for the specified sections would require speculating or using data from related but distinct compounds, which would violate the instructions to focus solely on "this compound".

While general principles of UV-Vis spectroscopy and X-ray diffraction are well-established for piperazine derivatives, applying them without specific experimental data for the target molecule would not meet the required standard of scientific accuracy. For instance, discussions on electronic transitions (π → π, n → π) and intermolecular forces (hydrogen bonding, π-π stacking) are common for similar structures, but the precise wavelengths, bond angles, and interaction networks are unique to the specific compound's crystal structure.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 3 Methylphenyl Methyl Piperazine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They are used to predict a wide array of molecular properties by solving the Schrödinger equation in an approximate manner.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for calculating the ground-state properties of a molecule, including its optimized geometry and total electronic energy.

For 2-Methyl-1-[(3-methylphenyl)methyl]piperazine, a DFT study would typically begin by optimizing the molecule's three-dimensional structure. This process computationally determines the most stable arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. Calculations are often performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

The output of these calculations provides key energetic data. The total energy of the optimized structure is a measure of its stability. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated, which are crucial for predicting the spontaneity of reactions involving the molecule.

Table 1: Illustrative Energetic and Thermodynamic Parameters from DFT Calculations This table presents the types of data obtained from DFT calculations. The values are representative and not from a specific study on this compound.

ParameterDescriptionTypical Units
Total EnergyThe total electronic energy of the molecule in its optimized, lowest-energy state.Hartrees (a.u.)
Zero-Point Vibrational Energy (ZPVE)The energy of the molecule at absolute zero temperature due to vibrational motion.kcal/mol or kJ/mol
Enthalpy (H)The sum of the internal energy of the system plus the product of pressure and volume.Hartrees (a.u.)
Gibbs Free Energy (G)A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system.Hartrees (a.u.)
Dipole MomentA measure of the separation of positive and negative electrical charges within the molecule, indicating its overall polarity.Debye

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and the outcomes of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates higher polarizability and a greater ease of undergoing chemical reactions. A large gap implies high kinetic stability and low chemical reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring, while the LUMO may be distributed over the aromatic phenyl ring. The energy of these orbitals and their gap are crucial for understanding intramolecular charge transfer (ICT), where electronic charge is transferred between different parts of the molecule upon excitation.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table outlines the parameters derived from FMO analysis. These values are essential for predicting molecular reactivity.

ParameterFormulaDescriptionTypical Units
EHOMO-Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential.eV
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity.eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA measure of the molecule's excitability and chemical stability.eV

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures.

This analysis is particularly useful for quantifying electron delocalization, also known as hyperconjugation. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization from a filled bonding or lone-pair orbital to an empty anti-bonding orbital.

In the context of this compound, NBO analysis could identify key stabilizing interactions, such as those between the lone pairs on the nitrogen atoms and the anti-bonding orbitals (σ* or π*) of adjacent C-C or C-H bonds, or delocalization involving the π-system of the phenyl ring. The analysis of atomic charges from NBO also provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

The Molecular Electrostatic Potential (MESP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MESP surface is color-coded to represent different potential values:

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen or oxygen.

Blue/Green Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms.

For this compound, an MESP map would likely show regions of strong negative potential around the two nitrogen atoms of the piperazine ring, identifying them as primary sites for protonation or interaction with electrophiles. Regions of positive potential would be located around the hydrogen atoms of the molecule.

Based on the energies of the frontier orbitals (HOMO and LUMO), a set of global and local chemical reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors arise from what is known as Conceptual DFT.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Local Reactivity Descriptors , such as Fukui functions, identify which specific atoms within a molecule are most likely to be involved in a reaction. They pinpoint the sites for nucleophilic, electrophilic, and radical attacks, providing a more detailed picture than MESP alone.

Table 3: Global Chemical Reactivity Descriptors This table defines the global reactivity descriptors calculated from HOMO and LUMO energies.

DescriptorFormulaInterpretation
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer.
Chemical Softness (S)1 / ηMeasures the polarizability and reactivity; inverse of hardness.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic nature of a molecule.

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations explore the dynamic behavior of molecules over time. Techniques like Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of this compound.

An MD simulation would model the movements of the atoms in the molecule over a period of time by solving Newton's equations of motion. This can reveal the preferred conformations of the piperazine ring (e.g., chair, boat, or twist-boat) and the rotational freedom of the (3-methylphenyl)methyl group. Such simulations are particularly powerful when studying how the molecule might interact with a biological target, such as a protein receptor or an enzyme. By simulating the molecule in a solvent like water, one can also gain insights into its hydration and how it behaves in a physiological environment. These dynamic studies provide a more realistic picture of the molecule's behavior than static, gas-phase calculations alone.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is fundamental to understanding the three-dimensional structure of this compound and its influence on the molecule's properties and biological activity. The piperazine ring, a core component of this compound, typically adopts a low-energy chair conformation to minimize steric strain. However, other conformations, such as the boat or twist-boat, are also possible and can be populated depending on the nature and position of substituents. The presence of a methyl group at the 2-position and a 3-methylphenylmethyl group at the 1-position introduces additional complexity to the conformational landscape.

The exploration of the potential energy surface (PES) is a computational method used to identify the stable conformations (local minima) and the transition states for conformational changes (saddle points) of a molecule. The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.org For a molecule like this compound, the PES would be explored by systematically changing the key dihedral angles, such as those around the bonds connecting the substituents to the piperazine ring and the bonds within the ring itself.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how this compound moves, flexes, and interacts with its environment, such as a solvent or a biological receptor.

A typical MD simulation of this compound would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms at each time step. This allows for the observation of various dynamic properties, including:

Conformational transitions: How the piperazine ring and its substituents change their conformations over time.

Solvent interactions: The formation and breaking of hydrogen bonds and other interactions with surrounding water molecules.

Flexibility of different regions: Identifying which parts of the molecule are more rigid and which are more flexible by analyzing the root-mean-square fluctuation (RMSF) of individual atoms. nih.gov

MD simulations are particularly useful for understanding how the molecule behaves in a biological context. For example, simulating the compound in complex with a target protein can reveal the stability of the binding pose and the key interactions that maintain the complex. nih.govnih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. semanticscholar.org For this compound, molecular docking studies would be crucial in identifying its potential biological targets and understanding the molecular basis of its activity. The process involves computationally placing the ligand into the binding site of a receptor and scoring the different binding poses based on their predicted binding affinity.

Arylpiperazine derivatives are known to interact with a variety of receptors, including aminergic G protein-coupled receptors (GPCRs). mdpi.com Docking studies of similar compounds have revealed several key types of interactions that contribute to binding, including:

Hydrogen bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors.

Hydrophobic interactions: The aromatic rings of the 3-methylphenylmethyl group can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-pi stacking: The aromatic ring can also engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-pi interactions: If the piperazine nitrogen is protonated, it can form favorable cation-pi interactions with aromatic residues.

The following table summarizes potential interactions that could be investigated for this compound based on studies of similar arylpiperazine compounds.

Interaction Type Potential Interacting Group on Compound Potential Interacting Amino Acid Residues in a Receptor
Hydrogen BondingPiperazine nitrogen atomsAspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions3-methylphenylmethyl group, methyl groupLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Pi-Pi Stacking3-methylphenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Cation-Pi InteractionsProtonated piperazine nitrogenPhenylalanine, Tyrosine, Tryptophan

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational methodologies for understanding how the chemical structure of a molecule like this compound relates to its biological activity. researchgate.netnih.gov These approaches are instrumental in optimizing lead compounds and designing new molecules with improved potency and selectivity.

SAR analysis involves qualitatively assessing how modifications to different parts of a molecule affect its activity. For arylpiperazine derivatives, this could involve examining the effects of different substituents on the aromatic ring, modifications to the piperazine core, and changes in the linker between these two moieties. researchgate.net

QSAR, on the other hand, aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov This is achieved by developing a statistical model that correlates molecular descriptors with the observed activity.

Development of Computational Descriptors for SAR/QSAR Models

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For a compound like this compound, a wide range of descriptors can be calculated, broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features. mdpi.com

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and electronic properties. nih.gov

The following table presents some common computational descriptors that would be relevant for developing SAR/QSAR models for arylpiperazine derivatives.

Descriptor Category Examples Description
Constitutional (2D) Molecular Weight (MW), Number of Rotatable Bonds (nRotB)Basic properties related to the molecular formula and flexibility.
Topological (2D) Balaban J index, Kier & Hall connectivity indicesDescribe the branching and connectivity of the molecular graph.
Electronic (3D) Dipole moment, HOMO/LUMO energiesRelate to the electronic distribution and reactivity of the molecule.
Geometrical (3D) Molecular surface area, Molecular volumeDescribe the size and shape of the molecule.
Physicochemical (2D/3D) LogP (lipophilicity), Polar Surface Area (PSA)Relate to the molecule's solubility and permeability properties.

Statistical Approaches in SAR Analysis (e.g., Principal Component Analysis)

Various statistical methods are employed in SAR and QSAR studies to analyze the relationships between molecular descriptors and biological activity. Some of the commonly used techniques include:

Multiple Linear Regression (MLR): This method is used to build a linear equation that relates a set of descriptors to the biological activity.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique used to identify the principal sources of variation in a dataset of molecular descriptors. nih.gov It can help in visualizing the chemical space occupied by a series of compounds and in selecting a diverse set of molecules for further study. By plotting the principal components, one can identify clusters of similar compounds and outliers.

Integration of Computational and Experimental Data in SAR/QSAR Studies

The most robust and predictive SAR and QSAR models are those that are developed through a close integration of computational and experimental data. acs.orgresearchgate.net The typical workflow involves:

Experimental Data Collection: A dataset of compounds with experimentally determined biological activities is compiled.

Computational Modeling: Molecular descriptors are calculated for all compounds, and a QSAR model is developed using appropriate statistical methods.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Prediction and Design: The validated model is then used to predict the activity of new, untested compounds. This allows for the virtual screening of large compound libraries and the rational design of new molecules with potentially enhanced activity.

Experimental Verification: The most promising compounds identified through computational modeling are then synthesized and their biological activity is experimentally tested. The new experimental data can then be used to further refine and improve the QSAR model in an iterative process.

This integrated approach has been successfully applied to the study of various classes of compounds, including piperazine derivatives, leading to the discovery of new and potent therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 2-Methyl-1-[(3-methylphenyl)methyl]piperazine?

Methodological Answer: The synthesis typically involves alkylation of the piperazine core with a 3-methylbenzyl halide. A representative protocol includes:

  • Step 1: Reacting piperazine derivatives with 3-methylbenzyl chloride/bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Critical Parameters: Maintain anhydrous conditions to avoid side reactions. Monitor reaction progress using TLC (hexane:ethyl acetate, 1:2) .

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substitution patterns on the piperazine ring and benzyl group. For example, aromatic protons in the 3-methylphenyl group resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 231.2) .
  • Elemental Analysis: Validate purity (>97%) by matching calculated vs. observed C, H, N percentages .

Q. What biochemical assays are used to evaluate its biological activity?

Methodological Answer:

  • Radioligand Binding Assays: Test affinity for serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2) using 3^3H-labeled ligands. IC50_{50} values are calculated via competitive displacement .
  • Permeability Studies: Use Caco-2 cell monolayers to assess intestinal absorption potential, with Papp values >1 × 106^{-6} cm/s indicating high permeability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Catalyst Screening: Copper(I) catalysts (e.g., CuSO4_4/sodium ascorbate) improve click chemistry efficiency for triazole derivatives, increasing yields from 60% to >85% .
  • Solvent Optimization: Binary solvent systems (H2_2O:DCM, 1:2) enhance regioselectivity and reduce byproduct formation .
  • Temperature Control: Lowering reaction temperatures (0–5°C) minimizes N-oxide formation during alkylation .

Q. How do computational methods predict receptor interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in GPCRs (e.g., 5-HT receptors). Key interactions include hydrogen bonds between the piperazine nitrogen and Asp116 (5-HT1A_{1A}) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Q. How to resolve contradictions in reported binding affinities across studies?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent buffer pH (7.4), temperature (25°C), and receptor preparation (e.g., membrane vs. solubilized) .
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to compare datasets. Discrepancies may arise from variations in radioligand purity (e.g., 3^3H-ketanserin vs. 3^3H-8-OH-DPAT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.